Fedratinib is a potent, oral, small molecule inhibitor of Janus Associated Kinase 2 (JAK2) [, ]. It was initially developed by Sanofi, later acquired by Impact Biomedicines, and is currently marketed by Bristol Myers Squibb under the brand name INREBIC® [, ]. Fedratinib exhibits selectivity for JAK2 over other JAK family members, with greater selectivity compared to Ruxolitinib [, , , ]. Besides JAK2, Fedratinib also potently inhibits FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4) [].
Fedratinib is a small molecule compound that functions primarily as an inhibitor of Janus Kinase 2 (JAK2), a key enzyme involved in the signaling pathways of several hematopoietic growth factor receptors. It is particularly significant in the treatment of myelofibrosis, a type of bone marrow cancer characterized by the overproduction of blood cells and fibrosis (scarring) in the bone marrow. Fedratinib exhibits selectivity for JAK2 over other closely related kinases, making it a potent therapeutic agent with a favorable safety profile compared to other JAK inhibitors.
Fedratinib was developed through structure-based drug design, which aimed to enhance its potency and selectivity for JAK2. It has been classified as a JAK2-selective inhibitor, demonstrating higher efficacy against both wild-type and mutant forms of the enzyme, particularly the V617F mutation commonly associated with myeloproliferative neoplasms. The compound has been approved for clinical use in treating patients with myelofibrosis who have had previous therapy or are intolerant to other treatments .
Fedratinib's synthesis involves several key steps, employing various chemical reactions to achieve the final product. The development of robust synthetic routes has focused on optimizing yield and purity while minimizing hazardous reagents.
Fedratinib's molecular structure is critical to its function as a JAK2 inhibitor.
Fedratinib undergoes several chemical transformations during its synthesis, each contributing to its final structure.
Fedratinib exerts its therapeutic effects primarily through inhibition of JAK2 signaling pathways.
Understanding the physical and chemical properties of Fedratinib is essential for its formulation and application.
Fedratinib's primary application lies in treating myelofibrosis, especially in patients who have not responded adequately to other therapies.
Fedratinib (INREBIC®) is an oral small-molecule kinase inhibitor distinguished by its preferential inhibition of Janus kinase 2 (JAK2) over other JAK family kinases. Biochemical analyses reveal fedratinib inhibits wild-type and mutant JAK2 (including the V617F oncogenic mutant) with a 50% inhibitory concentration (IC~50~) of 3 nM, demonstrating 35-fold greater potency against JAK2 than JAK1, >300-fold greater potency than JAK3, and >100-fold greater potency than TYK2 [3] [7]. This selectivity arises from fedratinib's unique dual binding mode within the JAK2 kinase domain, engaging both the ATP-binding pocket and the adjacent peptide-substrate binding site through its anilinopyrimidine core [7] [10]. Structural studies confirm fedratinib stabilizes the active conformation of JAK2 while paradoxically protecting phosphotyrosines (Tyr1007/Tyr1008) on the activation loop from phosphatase-mediated dephosphorylation—a phenomenon observed with certain type 1 inhibitors [7]. Critically, fedratinib maintains efficacy against 211 known ruxolitinib-resistant JAK2 variants in vitro, highlighting its distinct binding interactions and potential utility after JAK inhibitor failure [3] [10].
Table 1: Kinase Selectivity Profile of Fedratinib
Kinase Target | IC~50~ (nM) | Selectivity Ratio (vs. JAK2) | Functional Significance in MPNs |
---|---|---|---|
JAK2 (WT/V617F) | 3 | 1 (Reference) | Primary driver of MPN pathogenesis |
JAK1 | ~105 | ~35-fold less potent | Mediates inflammatory cytokine signaling |
FLT3 | 15 | ~5-fold less potent | Regulates myeloid progenitor survival/proliferation |
TYK2 | >300 | >100-fold less potent | Involved in IL-12/IL-23 signaling |
JAK3 | >1000 | >300-fold less potent | Primarily involved in lymphocyte signaling |
Beyond JAK2, fedratinib exhibits significant off-target inhibitory activity against Fms-like tyrosine kinase 3 (FLT3; IC~50~ ≈ 15 nM) and bromodomain-containing protein 4 (BRD4; IC~50~ ≈ 120 nM) [3] [5]. This polypharmacological profile enables simultaneous disruption of proliferative and inflammatory pathways central to myeloproliferative neoplasm (MPN) pathogenesis. FLT3, expressed on hematopoietic stem and progenitor cells, signals through PI3K/AKT, MAPK, and STAT5 pathways to promote survival and proliferation [3] [8]. Fedratinib's inhibition of FLT3 is particularly relevant in JAK2 wild-type or "triple-negative" MF patients, where alternative drivers may operate, and in blast-phase disease where FLT3 mutations occasionally emerge [3] [8].
Simultaneously, fedratinib directly antagonizes BRD4, a critical epigenetic "reader" protein that binds acetylated histones via its bromodomains (BD1 and BD2). BRD4 recruits the positive transcription elongation factor b (P-TEFb) to super-enhancers, driving expression of oncogenes (e.g., MYC) and pro-inflammatory mediators (e.g., NF-κB targets) [5] [6]. Synergistic effects arise because:
Table 2: Fedratinib's Dual Targeting of Kinases and Epigenetic Regulators
Target | Primary Function | Inhibition by Fedratinib (IC~50~) | Biological Consequence in MPNs |
---|---|---|---|
JAK2 | Cytokine receptor-associated tyrosine kinase; STAT activator | 3 nM | Reduces STAT-mediated proliferation & survival of malignant clone; alleviates splenomegaly/constitutional symptoms |
FLT3 | Tyrosine kinase regulating myeloid progenitor survival | 15 nM | Targets alternative proliferative drivers in JAK2-unmutated disease; potential efficacy in blast phase |
BRD4 | Bromodomain protein; master transcriptional regulator & super-enhancer scaffold | 120 nM | Suppresses MYC, BCL2, NF-κB targets; disrupts inflammatory feedback loops; enhances anti-fibrotic effects |
Fedratinib's primary mechanism involves disrupting the hyperactivated JAK-STAT signaling axis characteristic of MPNs. By inhibiting JAK2 autophosphorylation, fedratinib prevents phosphorylation, dimerization, and nuclear translocation of STAT proteins (particularly STAT3 and STAT5). This directly curtails transcription of genes promoting cell cycle progression (e.g., Cyclin D), survival (e.g., BCL-xL), and inflammation (e.g., IL-6, TNF-α) [1] [8] [10]. Crucially, fedratinib also indirectly suppresses the nuclear factor kappa B (NF-κB) pathway via two interconnected mechanisms:
This dual-pathway suppression creates a therapeutic amplification loop: Reduced NF-κB activity diminishes production of cytokines (e.g., IL-1β, TNF-α) that would otherwise activate JAK/STAT signaling in malignant and stromal cells. Consequently, fedratinib profoundly dampens the chronic inflammatory milieu driving MPN symptomatology, splenomegaly, and bone marrow remodeling [8] [9]. In vitro studies using MPN cell lines (e.g., UKE-1) show fedratinib treatment significantly reduces phosphorylation of STAT3/5 and nuclear localization of NF-κB p65 subunit within hours, preceding downregulation of MYC, BCL2, and inflammatory mediators [7] [8].
Fedratinib's inhibition of BRD4 represents a significant epigenetic modulatory mechanism complementary to its kinase-targeted effects. BRD4 functions as a scaffold protein that "reads" histone acetylation marks via its tandem bromodomains (BD1 and BD2). It recruits P-TEFb to phosphorylate RNA polymerase II (RNA Pol II), enabling transcriptional elongation of target genes [5] [6] [9]. In MPNs, BRD4 is aberrantly enriched at super-enhancers regulating:
By competitively inhibiting BRD4's bromodomains (particularly BD1), fedratinib displaces BRD4 from chromatin, leading to:
Table 3: Transcriptional Targets Modulated by Fedratinib's BRD4 Inhibition
Gene Category | Key Representative Genes | Biological Function | Impact of BRD4 Inhibition |
---|---|---|---|
Oncogenic Drivers | MYC, BCL2, BCL6, CDK6 | Cell proliferation, survival, cell cycle progression | ↓ Expression; impaired malignant clone survival/proliferation |
Inflammatory Mediators | IL6, IL8, CXCL10, TNFRSF11A | Inflammation, bone marrow stromal activation, constitutional symptoms | ↓ Secretion; reduced inflammation & stromal remodeling |
JAK/STAT Components | JAK2, STAT3, STAT5A/B, SOCS genes | Pathway signaling, feedback regulation | ↓ Pathway activity & positive feedback loops |
Importantly, BRD4 inhibition exhibits context-dependent synergy with JAK2/FLT3 inhibition. In JAK2-driven models, combined targeting depletes oncoproteins more effectively than single agents. In FLT3-ITD-driven cells (e.g., MV4-11 leukemia model), fedratinib's dual action induces synergistic apoptosis by simultaneously blocking survival signaling and disabling transcriptional addiction to BRD4 [5] [8]. Furthermore, BRD4 inhibition disrupts chromatin accessibility at key loci, creating an epigenetic landscape less permissive for malignant hematopoietic progenitor self-renewal—a potential mechanism for delaying disease progression [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7